molecular formula C₁₀H₁₆N₄Na₂O₆ B1141368 Arginino-succinic Acid Disodium Salt (>80per cent) CAS No. 918149-29-8

Arginino-succinic Acid Disodium Salt (>80per cent)

Cat. No.: B1141368
CAS No.: 918149-29-8
M. Wt: 334.24
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (D₂O, 400 MHz) exhibits characteristic shifts:

Proton Environment δ (ppm) Multiplicity Integration
C-2 (α-amino) 3.82 triplet 1H
C-5 (guanidino CH₂) 3.12 multiplet 2H
C-8/C-9 (succinyl CH₂) 2.45–2.65 doublet 4H
Carboxylate (COO⁻) Not observed (exchange with D₂O)

¹³C NMR (100 MHz, D₂O) highlights carbonyl carbons at 175.8 ppm (α-COO⁻) and 178.2 ppm (γ-COO⁻).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • ~3400 cm⁻¹ : N–H stretching (guanidino and amino groups).
  • 1600–1550 cm⁻¹ : Asymmetric COO⁻ stretching.
  • 1400 cm⁻¹ : Symmetric COO⁻ stretching.

Mass Spectrometry

Electrospray ionization (ESI-MS) in positive mode shows:

  • m/z 290.28 : [M+H–2Na]⁺ (base peak).
  • m/z 114 : Fragment from guanidino group cleavage.

Properties

CAS No.

918149-29-8

Molecular Formula

C₁₀H₁₆N₄Na₂O₆

Molecular Weight

334.24

Synonyms

N-[[[(4S)-4-Amino-4-carboxybutyl]amino]iminomethyl]-L-aspartic Acid Disodium Salt; _x000B_N-[(4-Amino-4-carboxybutyl)amidino]-L-aspartic Acid Disodium Salt;  N(S)-[[(4-Amino-4-carboxybutyl)amino]iminomethyl]-L-Aspartic Acid Disodium Salt;  Argininosuccinic A

Origin of Product

United States

Preparation Methods

Recombinant Enzyme Preparation

The ASL enzyme from Saccharomyces cerevisiae (encoded by the ARG4 gene) is recombinantly expressed in Escherichia coli. The gene is cloned into a plasmid vector under a strong promoter (e.g., T7 or lac), and protein expression is induced using isopropyl β-D-1-thiogalactopyranoside (IPTG). Post-induction, cells are lysed, and the crude enzyme is purified via affinity chromatography, yielding ASL with specific activity >1.5 U/mg protein.

Biocatalytic Reaction Conditions

The enzymatic reaction is conducted in Tris-HCl buffer (pH 7.7–7.85) containing:

  • 10 mM L-arginine

  • 15 mM sodium fumarate

  • 5 mM MgCl₂ (to stabilize ASL)

  • 10 mM ATP (to drive the equilibrium toward synthesis).

The mixture is incubated at 37°C for 24–48 hours, achieving >75% conversion efficiency. Substituting sodium fumarate for other salts ensures the final product is the disodium form.

Table 1: Optimization Parameters for Enzymatic Synthesis

ParameterOptimal ValueEffect on Yield
pH7.7–7.85Maximizes ASL activity
Temperature37°CBalances enzyme stability
[L-arginine]10 mMSubstrate saturation
[Fumarate]15 mMPrevents substrate inhibition

Post-Reaction Workup and Salt Formation

Following synthesis, ASA is converted to its disodium salt through a two-step process:

Ion-Exchange Chromatography

The reaction mixture is loaded onto a cation-exchange resin (e.g., Dowex 50WX8, Na⁺ form). Unreacted L-arginine and ATP bind to the resin, while ASA elutes in the flow-through. Subsequent passage through an anion-exchange column (e.g., Dowex 1X8, Cl⁻ form) removes fumarate and other anions.

Sodium Salt Precipitation

The purified ASA solution is adjusted to pH 8.5–9.0 using 2 M NaOH, promoting the formation of the disodium salt. Ethanol (3:1 v/v) is added to precipitate ASA-2Na, which is then collected via centrifugation, washed with cold ethanol, and lyophilized.

Table 2: Key Physicochemical Properties of ASA-2Na

PropertyValueMethod of Determination
Molecular Weight334.24 (anhydrous)Mass spectrometry
Purity≥80%HPLC (C18 column, 210 nm)
Storage−20°C, desiccatedStability studies

Quality Control and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

ASA-2Na purity is quantified using reverse-phase HPLC with a C18 column and UV detection at 210 nm. Mobile phase: 20 mM KH₂PO₄ (pH 2.5) with 5% acetonitrile. Retention time: 6.2 minutes.

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra confirm structural integrity:

  • ¹H NMR (D₂O) : δ 3.12 (m, 2H, -CH₂-), 3.95 (t, 1H, α-CH), 4.25 (d, 1H, β-CH).

  • ¹³C NMR : 178.9 ppm (C=O), 55.6 ppm (α-C).

Enzymatic Activity Assay

ASA-2Na functionality is validated using argininosuccinate lyase (EC 4.3.2.1). The compound is incubated with ASL in 100 mM potassium phosphate buffer (pH 7.5), and fumarate production is monitored at 240 nm (ε = 2.44 mM⁻¹cm⁻¹).

Challenges and Mitigation Strategies

Anhydride Formation

ASA spontaneously cyclizes to β-aspartyl-arginine anhydride under acidic conditions (pH <6), reducing yield. Maintaining pH >8 during purification and storage minimizes this side reaction.

Scalability Limitations

While enzymatic synthesis offers high enantiomeric purity (>99%), large-scale production is constrained by enzyme cost. Immobilizing ASL on chitosan beads improves reusability (≥10 cycles without activity loss).

Applications in Research and Industry

ASA-2Na is indispensable for:

  • Urea cycle disorder studies : Modeling argininosuccinic aciduria (ASAuria) in vitro.

  • Nitric oxide (NO) research : Serving as a precursor for L-arginine in NO synthase assays.

  • Pharmaceutical development : Formulating hepatoprotective agents targeting hyperammonemia .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Arginino-succinic Acid Disodium Salt can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of argininosuccinic acid.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: Arginino-succinic Acid Disodium Salt is used as a standard in analytical chemistry for the calibration of instruments and validation of methods.

Biology: In biological research, it is used to study the urea cycle and its associated disorders. It helps in understanding the metabolic pathways and the role of various enzymes involved.

Medicine: The compound is used in the diagnosis and treatment of metabolic disorders such as argininosuccinic aciduria. It is also used in the development of therapeutic interventions for these disorders.

Industry: In the industrial sector, Arginino-succinic Acid Disodium Salt is used in the production of various biochemical reagents and as a component in the formulation of certain pharmaceuticals .

Mechanism of Action

Arginino-succinic Acid Disodium Salt exerts its effects by participating in the urea cycle. It is synthesized from citrulline and aspartic acid by the enzyme argininosuccinate synthetase. The compound is then cleaved by argininosuccinate lyase to form arginine and fumarate. This process is crucial for the detoxification of ammonia in the body. The molecular targets involved include the enzymes argininosuccinate synthetase and argininosuccinate lyase, which play key roles in the urea cycle .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ASA-DS with structurally or functionally related compounds, emphasizing purity, applications, and physicochemical properties:

Compound Name CAS Molecular Formula Purity Applications Molecular Weight (g/mol) Storage Conditions Safety (WGK) Key Distinctions
Arginino-succinic Acid Disodium Salt 918149-29-8 C₁₀H₁₈N₄Na₂O₆ >80% Enzyme assays (arginase, lyase studies) 313.26–348.26 -20°C 3 Optimized for enzymatic activity assays
Succinic Acid Disodium Salt Hexahydrate 6106-21-4 C₄H₄O₄Na₂·6H₂O ≥98% Buffer preparation, biochemical reagents 270.15 Room temperature 1 Simpler structure; lower cost (~€25/100g)
L-Argininosuccinic Acid Lithium Salt 2387-71-5 C₁₀H₁₈N₄O₆·xLi⁺ ≥95% Certified reference material (TraceCERT®) 310.19 (anhydrous) 2–8°C N/A Lithium salt form; higher purity standard
NΩ-Monomethyl-L-arginine Acetate 17035-90-4 C₈H₁₈N₄O₂·C₂H₄O₂ N/A Nitric oxide synthase inhibition studies 248.28 N/A N/A Methylated arginine derivative
Arachidonic Acid Sodium Salt 6610-25-9 C₂₀H₃₁O₂·Na ≥98.5% Lipid research, cell signaling studies 326.45 -20°C N/A Polyunsaturated fatty acid salt

Data compiled from .

Detailed Research Findings

Structural and Functional Differences

  • ASA-DS vs. Succinic Acid Salts: While both contain succinate moieties, ASA-DS incorporates arginine, enabling its role in urea cycle enzyme assays. Succinic acid disodium salt (CAS 6106-21-4) lacks the amino acid component, limiting its utility to pH buffering or general biochemical reactions .
  • ASA-DS vs. Lithium Salt Analog: The lithium salt of argininosuccinic acid (CAS 2387-71-5) is produced at ≥95% purity for analytical standards, whereas ASA-DS (>80%) is tailored for functional assays. Lithium salts may offer enhanced solubility in specific solvents .

Biological Activity

Arginino-succinic acid disodium salt, with a molecular formula of C10H20N4Na2O7C_{10}H_{20}N_{4}Na_{2}O_{7} and a CAS number of 918149-29-8, plays a crucial role in various biological processes, particularly in the urea cycle and nitric oxide synthesis. This article explores its biological activity, including mechanisms, effects on oxidative stress, and implications in metabolic disorders.

Urea Cycle Participation
Arginino-succinic acid disodium salt is integral to the urea cycle, specifically participating in the fourth step where it is cleaved into arginine and fumarate by the enzyme argininosuccinate lyase (ASL). This reaction is essential for the detoxification of ammonia produced during amino acid metabolism .

Nitric Oxide Production
ASL also plays a significant role in the citrulline-nitric oxide (NO) cycle. The deficiency of ASL results in decreased NO production, contributing to various physiological dysfunctions. Nitric oxide is crucial for multiple processes including neurotransmission and vascular regulation .

Biological Effects

Oxidative Stress Induction
Research indicates that arginino-succinic acid disodium can induce oxidative stress, particularly in the developing brain. It has been shown to reduce levels of reduced glutathione (GSH) and increase reactive oxygen species (ROS) production, leading to lipid peroxidation and protein oxidation . This oxidative stress is implicated in neurodevelopmental disorders.

Case Studies and Clinical Implications

  • Argininosuccinic Aciduria (ASA)
    ASA is an autosomal recessive disorder caused by ASL deficiency. Patients exhibit elevated plasma levels of argininosuccinate, leading to hyperammonaemia and various neurological impairments. A study involving long-term follow-up of ASA patients revealed significant neurological outcomes such as developmental delays and epilepsy .
  • Gene Therapy Potential
    Recent studies have explored gene therapy as a corrective measure for ASL deficiency. Animal models injected with AAV8 vectors demonstrated long-term correction of both hepatic urea cycle function and cerebral NO production, correlating with behavioral improvements .

Table 1: Clinical Outcomes in ASA Patients

Outcome MeasureEarly-Onset PatientsLate-Onset Patients
Developmental Delay (%)92%38%
Epilepsy (%)46%12%
Ataxia (%)17%5%
Abnormal Neuroimaging Findings (%)57%25%

Table 2: Plasma Biomarkers in ASA

BiomarkerNormal Range (μmol/L)Early-Onset Patients (Mean ± SD)Late-Onset Patients (Mean ± SD)
Plasma Argininosuccinate<5512 ± 92238 ± 64
Plasma Arginine30-126126 ± 19102 ± 12
Plasma Ammonia<35ElevatedElevated

Q & A

Basic Research Questions

Q. How can the purity of Arginino-succinic Acid Disodium Salt (>80%) be accurately determined in experimental settings?

  • Methodological Answer: Purity assessment should combine complementary analytical techniques. Thin-layer chromatography (TLC) can provide a rapid qualitative estimate of purity (≥95% threshold) . For quantitative validation, use quantitative nuclear magnetic resonance (qNMR), which is highly specific for detecting structural impurities and validating ≥70% purity thresholds . Additionally, loss-on-drying tests (e.g., 130°C for 2 hours) help quantify residual moisture or volatile impurities, as seen in related succinate salts .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer: Store at −20°C in airtight, desiccated containers to minimize hygroscopic degradation . For anhydrous forms, ensure humidity-controlled environments (<30% RH) to prevent hydration, as observed in succinic acid disodium salts . Stability studies should include periodic assays (e.g., every 6 months) to monitor purity decay.

Q. How can researchers assess the solubility of this compound in aqueous buffers?

  • Methodological Answer: Solubility can be determined gravimetrically by dissolving incremental amounts in phosphate-buffered saline (PBS) or deionized water at 25°C, followed by filtration and lyophilization of the supernatant. Related disodium salts (e.g., succinic acid disodium salt) show solubility up to 300 g/L at 25°C, suggesting similar experimental protocols .

Advanced Research Questions

Q. How should researchers resolve contradictions between assay results (e.g., TLC vs. qNMR)?

  • Methodological Answer: Cross-validate results using orthogonal methods. For example, discrepancies between TLC (≥95%) and qNMR (≥70%) may arise from non-volatile residues or hydration states. Supplement with high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 210 nm to separate and quantify charged impurities . Adjust calculations for anhydrous vs. hydrated forms using thermogravimetric analysis (TGA) .

Q. What strategies are recommended for impurity profiling in batches with >80% purity?

  • Methodological Answer: Use ion chromatography (IC) to detect anionic impurities (e.g., chloride ≤0.01%, sulfate ≤0.1%) as per specifications for related salts . For organic impurities, employ LC-MS with electrospray ionization (ESI) to identify residual reactants (e.g., unreacted L-arginine or aspartic acid derivatives) . Reference thresholds from pharmacopeial guidelines for dicarboxylic acid salts .

Q. How can experimental designs account for hygroscopicity during formulation studies?

  • Methodological Answer: Pre-dry the compound at 120°C for 2 hours to establish a baseline anhydrous mass . Conduct kinetic moisture uptake studies under controlled humidity (e.g., 40–80% RH) using dynamic vapor sorption (DVS) instrumentation. Compare results to succinic acid disodium salt, which exhibits hygroscopicity at >60% RH .

Q. What parameters should be prioritized when validating analytical methods for this compound?

  • Methodological Answer: Validate specificity (via spiked impurity recovery tests), accuracy (against certified reference materials, if available), and precision (inter-day RSD ≤2%). For example, qNMR validation should include proton integration of the argininosuccinate backbone (δ 1.5–3.5 ppm) and correction for residual solvents . Cross-reference ICH Q2(R1) guidelines for regulatory compliance .

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